Bapta-tmfm

Vue d'ensemble

Description

Applications De Recherche Scientifique

Bapta-tmfm is widely used in various fields of scientific research:

Chemistry: Used as a chelating agent to study metal ion interactions.

Biology: Employed in the study of calcium signaling pathways within cells.

Medicine: Investigated for its potential in cancer research, particularly in understanding the role of calcium in cancer cell metabolism and apoptosis.

Industry: Utilized in the development of fluorescent probes for bioimaging and diagnostic applications

Mécanisme D'action

Target of Action

Bapta-TMFM is a fluorescent chelating indicator primarily used to study the role of cytosolic free calcium . Calcium ions (Ca2+) play a vital role in a broad range of cell biological and physiological processes in all eukaryotic cell types .

Mode of Action

This compound interacts with its target, cytosolic free calcium, by chelating the calcium ions . This interaction allows the compound to serve as an indicator, enabling the visualization of calcium signaling in cells .

Biochemical Pathways

The chelation of calcium ions by this compound affects various biochemical pathways. For instance, it has been found to inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of mTORC1 activity . This inhibition impairs glycolysis, leading to diminished mTORC1 activity and a rapid decline in MCL-1-protein levels .

Pharmacokinetics

Like many other fluorescent indicators, it is likely to be cell-permeable, allowing it to be readily loaded into the cytosol of cells . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The action of this compound results in a change in the fluorescence properties in the presence of its target molecule, cytosolic free calcium . This allows for the visualization of calcium signaling in cells . Additionally, the inhibition of PFKFB3 by this compound leads to a decrease in mTORC1 activity and a rapid decline in MCL-1-protein levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to chelate calcium ions . Furthermore, the compound’s fluorescence properties may be affected by the solvent used . .

Analyse Biochimique

Biochemical Properties

Bapta-tmfm interacts with cytosolic free calcium, a critical component in various biochemical reactions . The nature of these interactions involves the chelation of calcium ions, which allows researchers to study the role of calcium in cellular processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting the levels of cytosolic free calcium . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to inhibit PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to cytosolic free calcium, thereby altering the concentration of calcium ions within the cell . This inhibition impairs cellular metabolism and ultimately compromises the survival of MCL-1-dependent cancer cells .

Metabolic Pathways

This compound is involved in the calcium signaling pathway due to its ability to chelate cytosolic free calcium . It also impacts the glycolysis pathway by inhibiting PFKFB3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bapta-tmfm involves multiple steps, starting with the preparation of the precursor compounds. The key steps include:

Formation of the Bis-(2-Aminophenoxymethylene) structure: This involves the reaction of 2-aminophenol with formaldehyde under controlled conditions to form the bis-(2-aminophenoxymethylene) intermediate.

Introduction of the Tetraacetate Groups: The intermediate is then reacted with acetic anhydride to introduce the tetraacetate groups.

Formylation and Methylation: The final steps involve the formylation and methylation of the compound to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Precursors: Large-scale preparation of 2-aminophenol and formaldehyde.

Controlled Reaction Conditions: Maintaining precise temperature and pH conditions to ensure high yield and purity.

Purification and Quality Control: The final product is purified using techniques such as recrystallization and chromatography, followed by rigorous quality control to ensure consistency and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Bapta-tmfm undergoes several types of chemical reactions, including:

Chelation: The primary reaction is the chelation of calcium ions, which is the basis for its use as a fluorescent indicator.

Substitution Reactions: this compound can undergo substitution reactions where the acetate groups are replaced by other functional groups.

Common Reagents and Conditions

Chelation: Typically involves the use of calcium chloride in aqueous solutions.

Substitution: Reagents such as sodium hydroxide or other bases can be used to facilitate substitution reactions.

Major Products

Chelation: The major product is the this compound-calcium complex, which exhibits fluorescence.

Substitution: Depending on the substituent, various derivatives of this compound can be formed.

Comparaison Avec Des Composés Similaires

Similar Compounds

Bapta-AM: A cell-permeant analog of Bapta-tmfm, used for intracellular calcium chelation.

EGTA: Another calcium chelator with different binding properties and applications.

Fura-2: A ratiometric calcium indicator used for measuring intracellular calcium concentrations.

Uniqueness of this compound

Fluorescent Properties: this compound offers superior fluorescence properties compared to other chelators, making it highly effective for bioimaging.

Specificity for Calcium: It has a high specificity for calcium ions, reducing interference from other metal ions.

Versatility: This compound can be used in a wide range of applications, from basic research to clinical diagnostics

Propriétés

IUPAC Name |

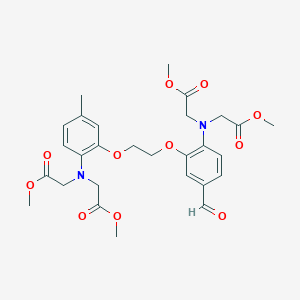

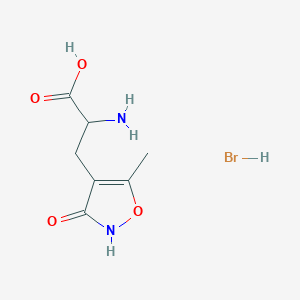

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O11/c1-19-6-8-21(29(14-25(32)36-2)15-26(33)37-3)23(12-19)40-10-11-41-24-13-20(18-31)7-9-22(24)30(16-27(34)38-4)17-28(35)39-5/h6-9,12-13,18H,10-11,14-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTVRWOCZLYLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC(=C2)C=O)N(CC(=O)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370721 | |

| Record name | BAPTA-TMFM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96315-11-6 | |

| Record name | N-[2-[2-[2-[Bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-methylphenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96315-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAPTA-TMFM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)

![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B43381.png)

![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)

![2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline](/img/structure/B43383.png)

![2-Amino-1-methylimidazo[4,5-b]quinoline](/img/structure/B43384.png)

![3-methyl-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B43385.png)

![2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B43388.png)

![2-Amino-1-methylimidazo[4,5-f]quinoline](/img/structure/B43389.png)